molecular formula C12H8Cl3N3S B11077852 1-Pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea

1-Pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea

Cat. No.: B11077852
M. Wt: 332.6 g/mol
InChI Key: XAKKINSGUUHRKW-UHFFFAOYSA-N
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Description

N-(3-PYRIDYL)-N’-(2,4,5-TRICHLOROPHENYL)THIOUREA is a thiourea derivative that features a pyridyl group and a trichlorophenyl group. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of N-(3-PYRIDYL)-N’-(2,4,5-TRICHLOROPHENYL)THIOUREA makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-PYRIDYL)-N’-(2,4,5-TRICHLOROPHENYL)THIOUREA typically involves the reaction of 3-pyridylamine with 2,4,5-trichlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-PYRIDYL)-N’-(2,4,5-TRICHLOROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(3-PYRIDYL)-N’-(2,4,5-TRICHLOROPHENYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-PYRIDYL)-N’-(2,4,5-TRICHLOROPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-PYRIDYL)-N’-(2,4-DICHLOROPHENYL)THIOUREA: Similar structure but with one less chlorine atom.

    N-(3-PYRIDYL)-N’-(2,4,5-TRIMETHOXYPHENYL)THIOUREA: Similar structure but with methoxy groups instead of chlorine atoms.

Uniqueness

N-(3-PYRIDYL)-N’-(2,4,5-TRICHLOROPHENYL)THIOUREA is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This makes it distinct from other thiourea derivatives and potentially more effective in certain applications.

Properties

Molecular Formula

C12H8Cl3N3S

Molecular Weight

332.6 g/mol

IUPAC Name

1-pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea

InChI

InChI=1S/C12H8Cl3N3S/c13-8-4-10(15)11(5-9(8)14)18-12(19)17-7-2-1-3-16-6-7/h1-6H,(H2,17,18,19)

InChI Key

XAKKINSGUUHRKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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